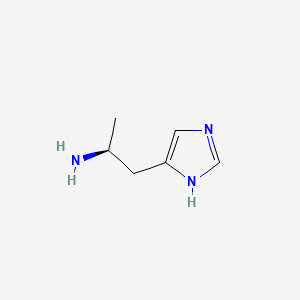

(S)-alpha-Methylhistamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(2S)-1-(1H-imidazol-5-yl)propan-2-amine |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

XNQIOISZPFVUFG-YFKPBYRVSA-N |

SMILES |

CC(CC1=CN=CN1)N |

Isomeric SMILES |

C[C@@H](CC1=CN=CN1)N |

Canonical SMILES |

CC(CC1=CN=CN1)N |

Origin of Product |

United States |

Pharmacological Characterization of S Alpha Methylhistamine As a Research Probe

Receptor Binding Affinity and Selectivity Profiles

Quantitative Analysis of Affinity for Histamine (B1213489) H3 Receptors

(S)-alpha-Methylhistamine demonstrates a discernible, though lower, affinity for the histamine H3 receptor (H3R) compared to its more potent stereoisomer, (R)-alpha-methylhistamine. In radioligand displacement experiments conducted on a modified human H3 receptor expressed in HEK293 cells, this compound exhibited a pKi value that reflects this difference in binding affinity. acs.org The distinct binding affinities between the two enantiomers underscore the stereoselectivity of the H3 receptor. acs.org

Studies using guinea-pig cortical membranes have also characterized the binding of this compound. In competition experiments against the radiolabeled antagonist [3H]clobenpropit, this compound produced a concentration-dependent inhibition of specific binding, although with a lower affinity compared to other H3R agonists like imetit (B1201578) and N-alpha-methylhistamine. nih.gov The binding characteristics of this compound, along with its R-isomer, have been instrumental in the pharmacological characterization of H3 receptor-mediated effects. tocris.com

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

| Preparation | Radioligand | pKi | Reference |

|---|---|---|---|

| Modified human H3R in HEK293 cells | [3H]N-α-methylhistamine | Data confirming distinct affinity from (R)-isomer | acs.org |

| Guinea-pig cortical membranes | [3H]clobenpropit | Lower affinity than imetit and N-α-MH | nih.gov |

Comparative Selectivity Against Other Histamine Receptor Subtypes (H1, H2, H4) in Experimental Systems

This compound exhibits marked selectivity for the H3 receptor over other histamine receptor subtypes, namely H1, H2, and H4. The introduction of a methyl group on the α-carbon of the ethylamine (B1201723) side chain of histamine dramatically reduces the activity at both H1 and H2 receptors. tocris.com

While its enantiomer, (R)-alpha-methylhistamine, was initially considered a selective H3 agonist, it was later found to possess considerable affinity for the H4 receptor as well. tocris.com In contrast, histamine derivatives with methyl substitutions on the side chain, including the alpha-methyl variants, show a significantly decreased affinity for the H4 receptor. nih.gov Specifically, the (S)-isomer of alpha-methylhistamine (B1220267) is considerably less potent at the H4 receptor compared to its (R)-counterpart. nih.gov

Functional assays further confirm this selectivity. For instance, in human promyelocytic HL-60 cells, the H3 agonist R(-)-α-methylhistamine had minimal effect on intracellular calcium levels, a response primarily mediated by H2 receptors in this system. aai.org Similarly, studies on CHO-H2-SPAP cells showed that while this compound had some agonist activity at the H2 receptor, it was significantly less potent than histamine itself. nih.gov The low affinity for H1 and H2 receptors, combined with its reduced potency at the H4 receptor, establishes this compound as a valuable tool for studying H3 receptor-specific functions. tocris.com

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Relative Affinity/Activity | Experimental System | Reference |

|---|---|---|---|

| H1 | Highly reduced activity | General observation | tocris.com |

| H2 | Highly reduced activity; some weak agonist activity | General observation; CHO-H2-SPAP cells | tocris.comnih.gov |

| H4 | Dramatically decreased affinity compared to H3 | Human H4 receptor expressed in HEK-293 cells | nih.gov |

Evaluation of Cross-Reactivity with Non-Histaminergic Receptors in In Vitro Assays

The specificity of this compound is primarily defined by its interaction with histamine receptor subtypes. Extensive research has focused on its profile within the histaminergic system, confirming its primary action at H3 receptors. tocris.complos.orgpnas.org While comprehensive screening against a wide panel of non-histaminergic receptors is not extensively detailed in the provided literature, the established use of this compound as a selective H3 receptor probe in numerous in vitro and in vivo studies implicitly suggests a low level of significant cross-reactivity with other major neurotransmitter receptors. plos.orgpnas.org The consistent H3-mediated pharmacological effects observed, which can be blocked by selective H3 antagonists, support its utility as a specific research tool for this receptor target. caymanchem.com

Agonist Activity and Functional Efficacy

Induction of H3 Receptor-Mediated Signaling Pathways in Cellular Models

As an agonist, this compound activates H3 receptors, which are G protein-coupled receptors (GPCRs) typically linked to Gi/o proteins. frontiersin.org Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade is a hallmark of H3 receptor activation.

In cellular models expressing H3 receptors, this compound, like other H3 agonists, is expected to initiate this inhibitory pathway. For example, studies on Sf9 cells co-expressing the human H3R have shown that agonists lead to the inhibition of forskolin-induced cAMP formation. nih.gov Although the maximal inhibition achieved can vary, this demonstrates the functional coupling of the receptor to its signaling pathway. nih.gov Furthermore, H3 receptor activation can modulate the release of various neurotransmitters, including histamine itself (as an autoreceptor) and others like acetylcholine (B1216132) and noradrenaline (as a heteroreceptor), a key functional outcome of its signaling. plos.org

Establishment of Concentration-Response Relationships in In Vitro Functional Assays

The agonist activity of this compound has been quantified through concentration-response relationships in various in vitro functional assays. These assays measure a specific biological response to increasing concentrations of the compound, allowing for the determination of its potency (EC50) and efficacy (Emax).

In functional assays measuring the inhibition of electrically evoked tritium (B154650) overflow from superfused mouse brain cortex slices, a model for presynaptic H3 receptor function, agonists like R-(-)-a-methylhistamine produce a concentration-dependent inhibition. researchgate.net While specific EC50 values for the (S)-isomer are less commonly reported than for the more potent (R)-isomer, the principle of a concentration-dependent response is well-established. researcher.life Studies have demonstrated that the response to H3 agonists can be shifted to the right by H3 antagonists, confirming the receptor-mediated nature of the effect. researchgate.net

In human H2 receptor-expressing cells, this compound was found to have agonist activity, but the concentration-response curve indicated lower potency compared to histamine. nih.gov This highlights its selectivity for the H3 receptor, where it acts as a more effective agonist.

Table 3: Functional Activity of this compound

| Assay | Measured Response | Key Finding | Reference |

|---|---|---|---|

| Inhibition of forskolin-induced cAMP formation in Sf9 cells | Decreased cAMP levels | Demonstrates full agonist activity at H3R | nih.gov |

| Inhibition of electrically evoked tritium overflow in mouse brain cortex | Concentration-dependent inhibition | Confirms presynaptic H3 agonist activity | researchgate.net |

| CRE-SPAP gene transcription in CHO-H2-SPAP cells | Agonist activity | Lower potency than histamine at H2 receptors | nih.gov |

Stereochemical Specificity of this compound

The introduction of a methyl group at the alpha-position of the ethylamine side chain of histamine creates a chiral center, resulting in two stereoisomers: this compound and (R)-alpha-Methylhistamine. The spatial arrangement of this methyl group profoundly influences the compound's interaction with histamine receptors, leading to significant differences in pharmacological activity between the two enantiomers. This stereoselectivity is a defining characteristic of alpha-methylhistamine and is particularly pronounced at the histamine H3 receptor.

Enantiomeric Differences in Receptor Interaction and Pharmacological Action

The histamine H3 receptor exhibits a high degree of stereoselectivity for alpha-methylated histamine analogues. karger.com Research across various models has consistently demonstrated that the (R)-enantiomer is significantly more potent as an H3 receptor agonist than the (S)-enantiomer.

At the human H3 receptor, (R)-alpha-Methylhistamine is a potent agonist, while this compound shows considerably lower potency. nih.gov Studies have quantified this difference, showing (R)-alpha-Methylhistamine to be approximately 17-fold more potent than its (S)-counterpart at the human H3 receptor. nih.gov Similarly, binding studies have revealed a dramatic difference in affinity, with some analyses suggesting the (S)-isomer has a binding affinity that is roughly 100-fold lower than the (R)-isomer. nih.gov This disparity is attributed to the stereochemistry of the binding pocket; molecular modeling suggests the α-methyl group of the (S)-isomer has unfavorable contact with the amino acid residue Tyrosine 115 (Y115), which decreases its binding affinity. nih.gov

These differences in receptor interaction translate directly to distinct pharmacological actions. A clear example is seen in studies of ethanol-induced gastric lesions in rats. Pretreatment with (R)-alpha-Methylhistamine offered significant protection, with only 23% of the gastric mucosa being damaged by ethanol (B145695) exposure. karger.com In contrast, pretreatment with this compound resulted in extensive damage (77-79% of the mucosa), a level not significantly different from the control group. karger.com The protective effect of the (R)-isomer was linked to an increase in the number and volume of surface mucous cells, an effect not observed with the (S)-isomer. karger.com This demonstrates that the gastroprotective effects are specifically mediated through the potent H3 receptor agonism of the (R)-enantiomer. karger.com

Table 1: Comparative Receptor Potency of alpha-Methylhistamine Enantiomers This table summarizes the relative potency and affinity of (R)- and this compound at the human histamine H3 receptor based on available research data.

| Compound | Receptor | Relative Potency/Affinity | Reference |

| (R)-alpha-Methylhistamine | Human H3 | Potent Agonist; ~17-fold more potent than (S)-isomer | nih.gov |

| This compound | Human H3 | Weak Agonist; ~100-fold less binding affinity than (R)-isomer | nih.govnih.gov |

| (R)-alpha-Methylhistamine | Human H4 | Agonist; >200-fold less potent than at H3R | rndsystems.com |

| This compound | Human H4 | Lower affinity than (R)-isomer | nih.gov |

Implications of Stereoisomerism for H3 Receptor Research Tools

The pronounced stereoselectivity of the H3 receptor for the enantiomers of alpha-methylhistamine has significant implications for its use as a research tool. The substantial difference in potency between the (R)- and (S)-isomers makes them an ideal pair for pharmacologically characterizing H3 receptor-mediated effects.

In experimental research, (R)-alpha-Methylhistamine serves as the active probe to stimulate H3 receptors and elicit a physiological response. nih.gov To ensure that the observed effect is genuinely due to H3 receptor activation and not some off-target or non-specific action, the (S)-enantiomer is used as a crucial negative control. Because this compound is structurally very similar but pharmacologically much weaker at the H3 receptor, any biological response that is triggered by the (R)-isomer but not by the (S)-isomer (at equivalent concentrations) can be confidently attributed to H3 receptor agonism.

This comparative approach has been fundamental in defining the physiological roles of the H3 receptor, from its function as a presynaptic autoreceptor that inhibits histamine synthesis and release in the central nervous system to its role in modulating the release of other neurotransmitters. rndsystems.comnih.gov The use of these enantiomers together allows researchers to dissect and confirm H3 receptor-specific pathways with a high degree of confidence. karger.com

Molecular and Cellular Mechanisms of S Alpha Methylhistamine Action

Molecular Interactions with the Histamine (B1213489) H3 Receptor

The binding of (S)-alpha-methylhistamine to the H3 receptor initiates a cascade of molecular events, starting with its interaction with the ligand-binding site and inducing conformational changes in the receptor.

Ligand-Binding Site Analysis and Residue Interactions

The histamine H3 receptor, a G protein-coupled receptor (GPCR), possesses a binding site nestled within its transmembrane (TM) helices. The interaction with this compound involves key amino acid residues that stabilize the ligand within this pocket. A crucial interaction for many aminergic GPCRs is the formation of a salt bridge between the protonated amine group of the ligand and a conserved aspartic acid residue at position 3.32 (D3.32) in TM3. plos.org Mutagenesis studies have confirmed the importance of D3.32, as its mutation to asparagine or glutamate (B1630785) results in a loss of receptor activity. plos.org

Another critical residue is an glutamic acid at position 5.46 (E5.46) in TM5. plos.orgnih.gov Mutation of this residue to glutamine leads to a constitutively active receptor, suggesting its role in maintaining the inactive state. plos.org Furthermore, the α-methyl group of this compound is thought to have an unfavorable interaction with a tyrosine residue at position 115 (Y115), which may contribute to its lower binding affinity compared to its enantiomer, (R)-alpha-methylhistamine. nih.gov Other residues, including those in the extracellular loop 2 (ECL2) and TM6, also contribute to the binding and selectivity of ligands. plos.orgnih.gov For instance, a methionine residue at position 378 (M378) in TM6 is believed to provide additional hydrophobic interactions that influence subtype bias. nih.gov

Table 1: Key Amino Acid Residues in the H3 Receptor Interacting with this compound

| Residue | Location | Role in Interaction | Reference |

| Aspartic Acid (D) | TM3 (Position 3.32) | Forms a salt bridge with the ligand's protonated amine group. plos.org | plos.org |

| Glutamic Acid (E) | TM5 (Position 5.46) | Important for maintaining the inactive state of the receptor. plos.orgnih.gov | plos.orgnih.gov |

| Tyrosine (Y) | Position 115 | Potential unfavorable interaction with the α-methyl group. nih.gov | nih.gov |

| Methionine (M) | TM6 (Position 378) | Contributes to hydrophobic interactions and subtype selectivity. nih.gov | nih.gov |

Conformational Dynamics of the H3 Receptor Upon this compound Binding

The binding of an agonist like this compound induces significant conformational changes in the H3 receptor, transitioning it from an inactive to an active state. This activation process involves the disruption of an "ionic lock" between a conserved aspartate or glutamate residue in TM6 and an arginine in the DRY motif of TM3. mdpi.com This disruption allows for the outward movement of the cytoplasmic ends of TM5 and TM6, creating a binding site for the G protein. plos.org

The development of conformational biosensors, such as those utilizing Bioluminescence Resonance Energy Transfer (BRET), has enabled the real-time monitoring of these ligand-induced conformational changes. acs.orgresearchgate.net These studies have shown that different agonists can induce distinct conformational states, which may correlate with their varying efficacies in activating downstream signaling pathways. acs.org The stereochemistry of this compound facilitates precise interactions within the binding site, leading to these specific conformational shifts that enhance signal transduction. scbt.com

Allosteric Modulation and Sodium Ion Sensitivity of H3 Receptors

The function of the H3 receptor is subject to allosteric modulation, particularly by sodium ions. Sodium ions are known to act as allosteric modulators for many GPCRs, often stabilizing the inactive conformation of the receptor. researchgate.net For the H3 receptor, NaCl has been shown to decrease the potency of agonists like histamine in GTPase assays, while increasing the potency of inverse agonists. researchgate.net This suggests that sodium ions can influence the equilibrium between the active and inactive states of the receptor.

Interestingly, while the human H3 receptor is sensitive to sodium ions, the closely related H4 receptor is not, despite the likely presence of a sodium binding site. researchgate.net This difference is attributed to variations in the amino acid sequences at positions 3.40 and 7.42. researchgate.net The binding of this compound is also modulated by guanine (B1146940) nucleotides, which, similar to sodium ions, can affect the receptor's affinity for agonists by influencing its coupling to G proteins. nih.gov

Intracellular Signaling Cascades

Upon activation by this compound, the H3 receptor initiates a series of intracellular signaling events, primarily through its coupling to inhibitory G proteins.

G Protein Coupling and Modulation of Second Messengers (e.g., cAMP)

The H3 receptor is canonically coupled to Gαi/o proteins. plos.orgnih.gov Activation of these G proteins by this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP). nih.govscispace.commdpi.com This results in a decrease in intracellular cAMP levels. scispace.commdpi.com This inhibitory effect on cAMP formation is a hallmark of H3 receptor agonism and can be blocked by pertussis toxin, which uncouples Gαi/o proteins from the receptor. mdpi.com

However, the modulation of cAMP is not the sole signaling outcome. In some cellular contexts, H3 receptor activation by its agonist (R)-alpha-methylhistamine did not significantly alter cAMP/DARPP-32 signaling pathways in certain types of neurons. nih.gov This suggests that the downstream effects of H3 receptor activation can be cell-type specific and may involve other signaling pathways independent of cAMP modulation. nih.gov

Activation of Downstream Kinases (e.g., Akt, MAPK) and Signaling Proteins

Beyond the inhibition of cAMP, H3 receptor activation by agonists such as this compound can trigger other important signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. scispace.commdpi.comscispace.com

Activation of the H3 receptor can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERKs), which are part of the MAPK pathway. scispace.com This activation has been observed in various cell types and is implicated in processes like memory consolidation. nih.govscispace.com

The PI3K/Akt pathway is another key downstream target. H3 receptor activation can lead to the phosphorylation and activation of Akt (also known as protein kinase B). scispace.com Activated Akt, in turn, can phosphorylate and inhibit glycogen (B147801) synthase kinase 3β (GSK3β), a kinase involved in numerous cellular processes. scispace.commdpi.com This H3 receptor-mediated modulation of the Akt/GSK3β axis has been demonstrated in cultured cortical neurons and is thought to have neuroprotective effects. mdpi.com The activation of these kinase cascades highlights the complexity of H3 receptor signaling and its ability to influence a wide range of cellular functions beyond simple neurotransmitter release inhibition.

Histamine H3 Receptor Regulation and Dynamics

The continuous or repeated exposure of G-protein coupled receptors (GPCRs), such as the Histamine H3 receptor (H3R), to an agonist leads to a time-dependent decrease in the receptor's responsiveness, a phenomenon known as desensitization. This process is a critical physiological mechanism to prevent overstimulation of cells. The regulation of H3R signaling is a dynamic process involving receptor internalization, downregulation, desensitization, and subsequent resensitization.

Receptor Internalization and Downregulation in Response to Agonist Stimulation

Prolonged exposure to H3R agonists initiates a process of receptor internalization and downregulation, leading to a reduction in the total number of receptors available for signaling. This is a key mechanism for long-term adaptation to agonist presence.

Studies have demonstrated that stimulation with various H3R agonists leads to the removal of receptors from the cell surface and their sequestration into the cell's interior. For instance, pre-exposure to H3R agonists can induce the desensitization of subsequent responsiveness to a secondary stimulation. In HEK-293 cells stably expressing H3R-EGFP, agonist stimulation results in the rapid, concentration- and time-dependent internalization of the receptor from the plasma membrane. The internalized H3 receptors are often co-localized with early endosomes.

A study on rat striatal slices showed that preincubation with the selective H3R agonist immepip (B124233) led to a significant decrease in the specific binding of the radioligand N-alpha-[methyl-3H]-histamine ([3H]-NMHA). nih.gov This decrease was observed after just 5 minutes of agonist exposure and was sustained for up to 30 minutes. nih.gov This effect was mimicked by other H3 agonists such as histamine, imetit (B1201578), and importantly, the related compound R-alpha-methylhistamine . nih.gov The reduction in binding was attributed to a significant decrease in both receptor density (Bmax) and affinity (increased Kd). nih.gov This process of agonist-induced downregulation results in a significant loss of receptor function. nih.gov The reduction in [3H]-NMHA binding was prevented by low temperatures (4°C) and partially by a hypertonic medium, conditions known to inhibit endocytosis. nih.gov

Furthermore, the recruitment of β-arrestin proteins to the activated receptor is a crucial step that facilitates receptor internalization. nih.gov Specifically, β-arrestin1/2 recruitment to the G-protein-coupled receptor kinase (GRK)-phosphorylated H3R prevents further G-protein coupling and directs the receptor towards internalization pathways to prevent overstimulation. nih.gov

While this compound is a known potent H3 receptor agonist, specific research detailing its individual effects on receptor internalization and downregulation is not as extensively documented as for other agonists like immepip or R-alpha-methylhistamine. scbt.comscience.govacs.org However, based on the homologous nature of agonist-induced regulation, it is highly probable that this compound also promotes H3R internalization and downregulation.

Table 1: Effect of H3R Agonists on Receptor Downregulation

| Agonist | Model System | Observed Effect on H3R | Reference |

| Immepip | Rat Striatal Slices | Significant decrease in receptor density and affinity. | nih.gov |

| Histamine | Rat Striatal Slices | Mimicked the downregulatory effect of immepip. | nih.gov |

| Imetit | Rat Striatal Slices | Mimicked the downregulatory effect of immepip. | nih.gov |

| R-alpha-methylhistamine | Rat Striatal Slices | Mimicked the downregulatory effect of immepip. | nih.gov |

| ZEL-H16 | HEK-293 cells | Induced intense internalization and delayed recycling compared to histamine. | plos.org |

Desensitization and Resensitization Mechanisms of H3 Receptor Signaling

Agonist-induced desensitization is a rapid and reversible process that uncouples the receptor from its signaling cascade, leading to a diminished cellular response despite the continued presence of the agonist. This is followed by a slower resensitization process, where the receptor regains its signaling capacity.

Studies on longitudinal muscle-myenteric plexus strips from guinea pig ileum have provided significant insights into H3R desensitization. nih.govceu.es In this system, the application of the potent H3R agonist R-alpha-methylhistamine leads to an inhibition of electrically evoked muscle twitches. nih.govceu.es When a second cumulative concentration-response curve for R-alpha-methylhistamine was generated 30 minutes after the first, a marked decrease in the agonist's potency (pD2) and a more modest decrease in its maximum effect (Emax) were observed. nih.govceu.es This indicates a rapid desensitization of the H3 receptor. nih.gov

This desensitization appears to be homologous, meaning it is specific to the H3 receptor, as the tissue's sensitivity to electrical stimulation or to the effects of other receptor agonists like morphine was not altered. nih.gov

The process of desensitization is typically followed by resensitization upon removal of the agonist. In the guinea-pig ileum model, after the initial desensitization, the preparation was allowed a washout period. At 120 minutes post-initial stimulation, the potency (pD2) and maximal effect (Emax) of R-alpha-methylhistamine were not different from those of the first curve, indicating a full recovery of receptor function or resensitization. nih.gov Some compounds, such as Immethridine dihydrobromide, are noted to promote rapid cycles of receptor desensitization and subsequent resensitization. scbt.com

The molecular mechanisms underlying H3R desensitization involve G-protein-coupled receptor kinases (GRKs) and β-arrestins. GRK2, in particular, is suggested to play a major role. Downregulation of GRK2 expression has been shown to attenuate the desensitization of the cAMP signal following prolonged agonist exposure. mdpi.com Different H3R isoforms can exhibit differential desensitization and resensitization dynamics. mdpi.com

While these detailed studies have primarily utilized R-alpha-methylhistamine, it is a well-established principle that enantiomers can exhibit different pharmacological profiles. This compound, also a potent H3R agonist, is expected to induce desensitization, although the specific kinetics and magnitude of its effect compared to the R-enantiomer require direct investigation. scbt.comscience.gov

Table 2: H3 Receptor Desensitization and Resensitization with R-alpha-Methylhistamine

| Parameter | Observation after 30 min | Observation after 120 min | Conclusion | Reference |

| pD2 (Potency) | Marked Decrease | Returned to initial value | Rapid desensitization, followed by resensitization. | nih.govceu.es |

| Emax (Maximal Effect) | Modest Decrease | Returned to initial value | Rapid desensitization, followed by resensitization. | nih.govceu.es |

Neurobiological Applications and Effects of S Alpha Methylhistamine in Research Models

Modulation of Histamine (B1213489) Synthesis and Release in Neural Systems

(S)-alpha-Methylhistamine is primarily recognized for its potent and selective agonist activity at the histamine H3 receptor (H3R). rndsystems.com This interaction is fundamental to its ability to modulate the synthesis and release of histamine.

Autoreceptor-Mediated Regulation of Histaminergic Neurons

The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons themselves. frontiersin.orgrug.nlfrontiersin.orgnih.gov Activation of these autoreceptors by agonists like this compound initiates an inhibitory feedback loop. This leads to a reduction in both the synthesis of new histamine and the release of existing histamine from the neuron. rndsystems.comfrontiersin.orgnih.gov This autoreceptor-mediated regulation is a key mechanism for maintaining homeostasis within the histaminergic system. Studies have shown that this compound effectively inhibits histamine release in various brain regions, demonstrating its role in this self-regulatory process. nih.gov

Heteroreceptor Modulation of Other Neurotransmitter Systems (e.g., acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), GABA)

Beyond its autoreceptor function, the H3 receptor also acts as a heteroreceptor on non-histaminergic neurons, where its activation by this compound can modulate the release of a wide array of other neurotransmitters. frontiersin.orgrug.nlfrontiersin.orgnih.govresearchgate.net This positions the histaminergic system as a significant regulator of diverse neural circuits.

Acetylcholine: Activation of H3 heteroreceptors has been shown to inhibit the release of acetylcholine in various brain regions, including the cortex and hippocampus. rug.nlnih.gov

Dopamine: The influence on dopamine release is complex and can be region-specific. In the ventral striatum, this compound reduces dopamine overflow indirectly by decreasing the activity of cholinergic interneurons. helsinki.finih.gov This effect is not observed in the dorsal striatum. helsinki.finih.gov Other studies suggest that H3 receptor activation can directly inhibit dopamine release in the striatum. nih.gov

Norepinephrine: this compound has been demonstrated to inhibit the release of norepinephrine in the cerebral cortex and from cardiac sympathetic nerves. nih.govahajournals.org This inhibitory effect is mediated by presynaptic H3 receptors on noradrenergic terminals. rug.nl

Serotonin: H3 receptor activation by agonists like (R)-(-)-α-methyl-histamine can decrease serotonin transport in a time- and concentration-dependent manner in rat hippocampal synaptosomal preparations. acs.org This suggests a role for H3 receptors in modulating serotonergic neurotransmission by influencing serotonin reuptake. acs.org

GABA: The activation of H3 receptors can suppress the release of GABA from presynaptic terminals. frontiersin.orgjneurosci.org This has been observed in the insular cortex and is thought to be a mechanism for regulating synaptic transmission in this region. frontiersin.org

Table 1: Modulation of Neurotransmitter Release by this compound via H3 Heteroreceptors

| Neurotransmitter | Effect of this compound | Brain Region(s) | Reference(s) |

|---|---|---|---|

| Acetylcholine | Inhibition | Cortex, Hippocampus | rug.nlnih.gov |

| Dopamine | Inhibition (indirect) | Ventral Striatum | helsinki.finih.gov |

| Norepinephrine | Inhibition | Cerebral Cortex, Cardiac Sympathetic Nerves | rug.nlnih.govahajournals.org |

| Serotonin | Decreased Transport | Hippocampus | acs.org |

| GABA | Inhibition | Insular Cortex | frontiersin.org |

Impact on Neural Excitability and Synaptic Transmission in Preclinical Preparations

This compound, through its action on H3 receptors, significantly influences the fundamental processes of neural excitability and synaptic transmission.

Effects on Glutamatergic Synaptic Transmission

Research has consistently shown that activation of H3 receptors by this compound suppresses glutamatergic synaptic transmission. frontiersin.orgnih.gov In the rat insular cortex, for instance, this compound reduces the amplitude of unitary excitatory postsynaptic currents (uEPSCs) in connections between pyramidal cells and between pyramidal cells and GABAergic interneurons. frontiersin.orgnih.gov This inhibitory effect on glutamate (B1630785) release is a key mechanism by which the histaminergic system can dampen excitatory signaling in the brain. frontiersin.orgnih.gov

Modulation of GABAergic Inputs

This compound also modulates inhibitory neurotransmission by affecting GABAergic inputs. Studies have demonstrated that H3 receptor activation reduces the amplitude of unitary inhibitory postsynaptic currents (uIPSCs) in connections from GABAergic interneurons to pyramidal cells. frontiersin.org Furthermore, it has been shown to suppress GABAergic inputs to the ventrolateral tuberomammillary nucleus (vlTMN), the source of brain histamine, via H3 receptor activation. jneurosci.org This suggests a feedback mechanism where histamine can regulate its own activity by modulating inhibitory inputs.

Table 2: Effects of this compound on Synaptic Transmission

| Synaptic Transmission Type | Effect | Mechanism | Brain Region | Reference(s) |

|---|---|---|---|---|

| Glutamatergic | Suppression | Reduced uEPSC amplitude | Insular Cortex | frontiersin.orgnih.gov |

| GABAergic | Suppression | Reduced uIPSC amplitude, Decreased GABAergic input frequency | Insular Cortex, vlTMN | frontiersin.orgjneurosci.org |

Regional Specificity of this compound Effects in Brain Structures

The effects of this compound are not uniform throughout the brain, reflecting the differential expression and function of H3 receptors in various neural circuits.

For example, in the insular cortex , which is involved in processing taste and visceral information, the application of an H3 receptor agonist impairs aversive taste memory formation, highlighting the role of H3 receptors in this specific cognitive function. frontiersin.org The insular cortex exhibits abundant H3 receptor expression across all its layers. frontiersin.org

In the striatum , the modulation of dopamine release by this compound is notably different between the ventral and dorsal subregions. The reduction in dopamine overflow is observed in the ventral striatum, a key area for reward and motivation, but not in the dorsal striatum, which is more involved in motor control. helsinki.finih.gov This regional specificity is attributed to the differential effects of H3 receptor activation on cholinergic interneurons in these areas. helsinki.finih.gov

Furthermore, in the entopeduncular nucleus (EPN) , a critical output nucleus of the basal ganglia, activation of presynaptic H3 receptors selectively inhibits glutamatergic transmission from the subthalamic nucleus, without affecting GABAergic transmission. pnas.org This demonstrates a highly specific modulatory role within the complex circuitry of the basal ganglia.

These examples underscore the importance of considering the specific brain region and its underlying neural architecture when evaluating the neurobiological effects of this compound. The compound's actions are intricately tied to the precise localization and functional coupling of H3 receptors within distinct neuronal populations and circuits.

Hippocampal and Cerebellar Involvement

The hippocampus and cerebellum are crucial for learning, memory, and motor coordination, and research has demonstrated the modulatory role of the histaminergic system, through agents like this compound, in these brain regions.

In the hippocampus , a brain structure vital for memory formation, H3 receptors are abundantly expressed. nih.gov The H3R agonist (R)-(-)-α-methylhistamine ((R)-α-MeHA) has been shown to induce long-lasting potentiation of synaptically evoked population spikes in the CA1 area of hippocampal slices from wild-type mice. nih.gov This suggests that H3R activation can modulate hippocampal synaptic plasticity. nih.gov Furthermore, studies have reported that (R)‐alpha‐methylhistamine can suppress inhibitory neurotransmission in hippocampal CA1 pyramidal neurons. nih.gov This effect is thought to potentially counteract amnesia induced by agents that enhance GABAergic inhibition. nih.gov Research on histamine-deficient mice has revealed a significant downregulation of H3 receptors in the hippocampus, which was associated with less potentiation of population spikes by (R)-α-MeHA. nih.gov

The cerebellum , traditionally known for its role in motor control, is increasingly recognized for its involvement in cognitive functions and its potential role in neurodevelopmental disorders like Autism Spectrum Disorder (ASD). mdpi.comuj.edu.pl In animal models of ASD, dysfunction in cerebellar Purkinje cells has been linked to behavioral abnormalities. mdpi.com Studies investigating the effects of H3R ligands in a mouse model of ASD have shown that the beneficial behavioral effects of an H3R antagonist were nullified by co-administration of the H3R agonist (R)-α-methylhistamine (MHA). mdpi.com This finding points to the involvement of histaminergic neurotransmission within the cerebellum in modulating ASD-related behaviors. mdpi.com Additionally, in these models, levels of pro-inflammatory cytokines in cerebellar tissues were influenced by H3R modulation, with MHA co-administration preventing the reduction of these cytokines by an H3R antagonist. mdpi.com

Table 2: Effects of this compound in the Hippocampus and Cerebellum

| Brain Region | Model System | Key Findings | References |

|---|---|---|---|

| Hippocampus (CA1) | Mouse hippocampal slices | Induced long-lasting potentiation of population spikes. | nih.gov |

| Hippocampus (CA1) | Rat studies | Suppressed inhibitory neurotransmission. | nih.gov |

| Cerebellum | Mouse model of Autism Spectrum Disorder | Co-administration of (R)-α-methylhistamine nullified the beneficial behavioral effects of an H3R antagonist and prevented the reduction of pro-inflammatory cytokines. | mdpi.com |

Role in Neuroinflammatory Processes in In Vitro and In Vivo Models

This compound has been utilized in research to explore the role of the histamine H3 receptor in modulating neuroinflammatory processes, which are implicated in various neurodegenerative and neurodevelopmental disorders. mdpi.com

Modulation of Microglial Activity

Microglia are the resident immune cells of the central nervous system and play a central role in neuroinflammation. frontiersin.org Histamine has been shown to have multiple, sometimes contradictory, effects on microglial function. mdc-berlin.de Some studies suggest histamine can have an anti-inflammatory effect by reducing pro-inflammatory cytokine production and modulating microglial motility. frontiersin.org Conversely, other research indicates that histamine can trigger the release of pro-inflammatory cytokines like TNF-α and IL-6 from microglia via H1 and H4 receptors. frontiersin.org

The specific role of the H3 receptor, targeted by this compound, in microglial activity is an area of ongoing investigation. While some studies have focused on the effects of H3R antagonists in reducing microglial activation and subsequent neuroinflammation, the direct effects of H3R agonists like this compound on microglia are less clearly defined in the provided literature. mdpi.com One study noted that there was no response to H3 receptor activation by α-Methylhistamine in terms of intracellular Ca2+ elevations in freshly isolated microglia. mdc-berlin.de However, it is important to consider that histamine's effects on microglia can be indirect, potentially mediated by other cell types like astrocytes. mdc-berlin.de For instance, histamine can stimulate microglial phagocytic activity via H1- and P2ry12-mediated signaling, which is suggested to be an indirect effect involving astrocyte ATP release. mdc-berlin.de

Influence on Cytokine Production

Cytokines are key signaling molecules in the inflammatory response. This compound, as an H3R agonist, has been shown to influence cytokine production in various models, suggesting a role for the H3 receptor in modulating the cytokine network.

In a study using alveolar macrophages, the H3 receptor-specific agonist R-α-methyl-histamine caused a dose-dependent inhibition of TNF-α release. aai.orgaai.org This study also demonstrated that histamine, acting through H2 and H3 receptors, stimulates the release of the anti-inflammatory cytokine IL-10. aai.org The inhibitory effect of histamine on TNF-α production was abrogated by an anti-IL-10 antibody, suggesting that the mechanism involves the stimulation of IL-10 release. aai.org

In the context of neuroinflammation, research in a mouse model of Autism Spectrum Disorder showed that an H3R antagonist effectively reduced the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in both the hippocampus and cerebellum. mdpi.com Crucially, the co-administration of the H3R agonist (R)-α-methylhistamine (MHA) prevented these beneficial effects, leading to an increase in pro-inflammatory cytokine levels. mdpi.com This indicates that the anti-inflammatory effects of the H3R antagonist were mediated through its interaction with central H3 receptors and that activation of H3Rs by MHA promotes a pro-inflammatory cytokine profile in this model. mdpi.com

Table 3: Influence of this compound on Cytokine Production

| Cell/Tissue Type | Model System | Effect on Cytokine Production | References |

|---|---|---|---|

| Alveolar Macrophages | In vitro (LPS-stimulated) | Dose-dependent inhibition of TNF-α release; stimulation of IL-10 release. | aai.orgaai.org |

| Hippocampus and Cerebellum | In vivo (Mouse model of ASD) | Co-administration with an H3R antagonist prevented the reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-(-)-α-methylhistamine |

| (R)-α-methylhistamine |

| α-Methylhistamine |

| (R)-(-)-α-methylhistamine ((R)-α-MeHA) |

| (R)-α-methylhistamine (MHA) |

| Histamine |

| Dopamine |

| Thioperamide (B1682323) |

| R-(−)-α-methylhistamine (RAMH) |

| Glutamate |

| Acetylcholine |

| GABA (γ-aminobutyric acid) |

| TNF-α (Tumor necrosis factor-alpha) |

| IL-10 (Interleukin-10) |

| IL-6 (Interleukin-6) |

| IL-1β (Interleukin-1beta) |

Advanced Research Methodologies and Techniques Utilizing S Alpha Methylhistamine

Chemical Synthesis and Analog Design for Research Purposes

The generation of (S)-alpha-Methylhistamine and its derivatives for research necessitates precise chemical synthesis strategies that control stereochemistry and allow for structural modifications to modulate its properties.

The synthesis of enantiomerically pure this compound is crucial for accurately dissecting its pharmacological effects from its (R)-enantiomer. Chiral synthetic routes are employed to achieve high enantiomeric purity. One approach involves the use of chiral auxiliaries, such as those derived from camphor, to direct the stereoselective synthesis. For instance, (2R)-bornane-10,2-sultam has been utilized as a chiral auxiliary in the synthesis of various chiral compounds. researchgate.net

Furthermore, the synthesis of derivatives of this compound has been pursued to explore the structure-activity relationships at histamine (B1213489) receptors. For example, a series of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives were synthesized to combine the structural features of the antagonist iodoproxyfan (B114369) and the agonists (R)- or this compound. acs.orgnih.gov These "hybrid" molecules were designed to investigate stereospecificity and the mechanism of receptor activation. acs.orgnih.gov The synthesis of these derivatives often involves multi-step reaction sequences, starting from chiral precursors to ensure the desired stereochemistry at the alpha-carbon.

While this compound is a valuable research tool, its inherent physicochemical properties, such as high polarity, can limit its bioavailability and penetration across biological membranes like the blood-brain barrier (BBB). To overcome these limitations, prodrug strategies have been developed. Prodrugs are inactive precursors that are converted to the active drug in the body. mdpi.com

For the related and more potent H3 receptor agonist, (R)-alpha-methylhistamine, several prodrug approaches have been successfully applied to improve its pharmacokinetic profile. nih.govnih.gov These strategies, which can be conceptually applied to this compound, include the formation of azomethines, amides, carbamates, and other derivatives. nih.govnih.gov Azomethine prodrugs, for instance, have been shown to readily cross the BBB through passive diffusion due to their increased lipophilicity. mdpi.com The active drug is then released via hydrolytic cleavage of the carbon-nitrogen double bond. mdpi.com

Enzyme-catalyzed prodrug strategies have also been explored. nih.gov For example, amide and carbamate (B1207046) prodrugs of (R)-alpha-methylhistamine have been synthesized, which require enzymatic cleavage to release the active compound. nih.gov These approaches can lead to improved oral absorption and prolonged half-life. nih.gov One particular Nalpha-(1-(acetyloxy)ethylcarbamate) prodrug of (R)-alpha-methylhistamine demonstrated significantly higher plasma levels of the parent drug after oral administration in mice compared to a reference azomethine prodrug. nih.gov

Isotopic labeling of this compound and its analogs is a powerful technique for studying histamine receptors. Radioligands, which are compounds labeled with a radioactive isotope such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), are indispensable for receptor binding assays and in vivo imaging studies.

Tritiated (³H) versions of histamine receptor ligands, including the related agonist ³H-α-methylhistamine, are widely used in radioligand binding assays to determine the affinity of unlabeled compounds for the receptor. revvity.comuni-regensburg.de These assays are fundamental for characterizing the pharmacological profile of new chemical entities. The synthesis of these radiolabeled compounds involves introducing the isotope at a specific position in the molecule, often through catalytic reduction with tritium gas or by using a radiolabeled precursor.

For in vivo receptor mapping using techniques like Positron Emission Tomography (PET), ligands are typically labeled with short-lived positron-emitting isotopes like ¹¹C. While specific PET radioligands based on the this compound scaffold are less common, the principles of their development are well-established. The synthesis of ¹¹C-labeled PET tracers is a time-sensitive process that requires rapid chemical reactions to incorporate the ¹¹C isotope, which has a half-life of only 20.4 minutes. These radiotracers allow for the non-invasive visualization and quantification of receptor distribution and density in the living brain, providing valuable insights into the role of these receptors in various physiological and pathological processes. researchgate.net

Prodrug Strategies for Pharmacokinetic Modulation in Research

In Vitro Experimental Paradigms

In vitro experimental systems are essential for the detailed pharmacological characterization of this compound. These controlled laboratory-based assays allow for the precise measurement of its binding affinity and functional activity at specific histamine receptor subtypes.

Receptor binding assays are a cornerstone of pharmacology, used to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is incubated with a preparation of cells or tissues expressing the receptor of interest.

In competition binding assays, increasing concentrations of an unlabeled ligand, such as this compound, are used to displace the binding of a specific radioligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to an inhibition constant (Ki), which represents the affinity of the ligand for the receptor.

Studies have shown that this compound exhibits a marked stereoselectivity in its binding to histamine receptors. For instance, at the human H₄ receptor, the (R)-enantiomer has a significantly higher affinity than the (S)-enantiomer. nih.gov In one study, the affinity of (R)-α-MeHA was 17-fold higher than that of (S)-α-MeHA at the hH₄R. nih.gov

Table 1: Binding Affinities (pKi) of this compound and Related Compounds at Human Histamine Receptors

| Compound | hH₃ Receptor (pKi) | hH₄ Receptor (pKi) | Reference |

| This compound | - | 7.6 | guidetopharmacology.org |

| (R)-alpha-Methylhistamine | - | 17-fold higher than (S)-isomer | nih.gov |

| Histamine | - | - | nih.gov |

Note: A higher pKi value indicates a higher binding affinity.

Saturation binding assays, which involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand, are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. While not typically performed with this compound itself, data from such assays using other radioligands provide the foundation for competition binding experiments.

Cell-based functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency and efficacy. These assays measure the cellular response following receptor activation.

cAMP Accumulation Assays: Histamine receptors, such as the H₂ and H₄ receptors, are coupled to G-proteins that modulate the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). Assays that measure changes in intracellular cAMP levels are used to assess the functional activity of ligands at these receptors. For example, agonists at the H₂ receptor typically increase cAMP levels, while agonists at the H₄ receptor inhibit forskolin-stimulated cAMP accumulation. plos.orgeurofinsdiscovery.com

Calcium Mobilization Assays: Some histamine receptors, including the H₁ receptor, are coupled to Gq/11 proteins, which activate phospholipase C and lead to an increase in intracellular calcium (Ca²⁺) concentrations. Fluorometric assays using calcium-sensitive dyes are used to measure these changes and quantify the activity of ligands at H₁ receptors.

GTPγS Binding Assays: This assay measures the activation of G-proteins directly. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. This assay has been used to characterize the functional activity of histamine receptor ligands, including derivatives of this compound. acs.orgnih.gov

Table 2: Functional Activity of this compound and Related Compounds in Cell-Based Assays

| Compound | Assay | Receptor | Activity (pEC₅₀/pIC₅₀) | Efficacy | Reference |

| (R)-alpha-Methylhistamine | Luciferase Reporter Gene Assay | hH₄R | - | Full Agonist | plos.org |

| (R)-alpha-Methylhistamine | Ca²⁺ Mobilization | mH₄R | - | Partial Agonist (~75-80%) | plos.org |

| (R)-alpha-Methylhistamine | Ca²⁺ Mobilization | rH₄R | - | Partial Agonist (~30-50%) | plos.org |

| (R)-alpha-Methylhistamine | cAMP LeadHunter Assay | hH₂R | 100000 nM (EC₅₀) | Agonist | eurofinsdiscovery.com |

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC₅₀ is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal inhibition.

These advanced research methodologies, from chiral synthesis to sophisticated in vitro assays, are crucial for elucidating the precise pharmacological properties of this compound and for leveraging its unique characteristics to advance our understanding of histamine receptor biology.

Cell-Based Functional Assays (e.g., cAMP Accumulation, Calcium Mobilization, GTPγS Binding)

Ex Vivo Experimental Models

Ex vivo models provide an intermediate level of complexity between in vitro and in vivo studies, allowing for the investigation of this compound's effects in a more physiologically relevant context while maintaining experimental control.

Brain Slice Electrophysiology and Neurotransmitter Release Studies

Brain slice preparations are invaluable for studying the direct effects of compounds on neuronal activity and synaptic transmission. In this setting, this compound can be applied to investigate its influence on the firing rate of neurons and the release of various neurotransmitters.

Electrophysiological recordings from brain slices have demonstrated that H3 receptor agonists, including the related compound (R)-alpha-methylhistamine, can inhibit the firing of histaminergic neurons in the tuberomammillary nucleus (TMN). nih.govjneurosci.org This inhibitory effect is a hallmark of H3 autoreceptor activation. Furthermore, studies have shown that H3 receptor activation can modulate the release of other neurotransmitters. For example, H3 agonists have been found to reduce electrically evoked dopamine (B1211576) overflow in the ventral striatum. helsinki.fi While this compound is less potent than its (R)-isomer, it would be expected to produce similar, concentration-dependent inhibitory effects on neuronal firing and neurotransmitter release in brain slice preparations. acs.org

Isolated Tissue Preparations (e.g., guinea pig ileum, rat gastric mucosa)

Isolated tissue preparations are classic pharmacological models used to characterize the activity of receptor ligands. The guinea pig ileum has been extensively used to study H3 receptor function. In this preparation, H3 receptor agonists inhibit electrically-evoked contractions, which are largely mediated by the release of acetylcholine (B1216132) from enteric nerves. researchgate.net Studies have shown that (R)-alpha-methylhistamine inhibits these contractions, and this effect can be antagonized by H3 receptor antagonists. researchgate.netnih.govresearchgate.net Although less potent, this compound would be expected to elicit a similar inhibitory response, providing a functional measure of its H3 receptor agonist activity.

In the rat gastric mucosa, H3 receptor activation has been linked to changes in cell proliferation and migration. nih.govnih.gov Experiments using the (R)-isomer have shown an increase in the number of proliferating cells, an effect that is blocked by H3 antagonists. nih.govnih.gov Notably, this compound was found to be ineffective in modifying cell proliferation and apoptosis in this model, highlighting the stereoselectivity of the H3 receptor. nih.govnih.gov

Table 2: Effects of H3 Receptor Agonists in Ex Vivo Preparations

| Preparation | Agonist | Observed Effect | Reference |

| Guinea Pig Ileum | (R)-alpha-methylhistamine | Inhibition of electrically-evoked contractions | researchgate.net |

| Rat Gastric Mucosa | (R)-alpha-methylhistamine | Increased cell proliferation and migration | nih.govnih.gov |

| Rat Gastric Mucosa | This compound | No effect on cell proliferation and apoptosis | nih.govnih.gov |

| Rat Mesenteric Arteries | (R)-alpha-methylhistamine | Endothelium-dependent vasodilation | nih.gov |

In Vivo Animal Models for Mechanistic Understanding

In vivo studies are essential for understanding the integrated physiological and behavioral consequences of H3 receptor modulation by this compound.

Microdialysis for Neurotransmitter Release Monitoring

In vivo microdialysis is a powerful technique that allows for the sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals. This method has been instrumental in demonstrating the role of H3 receptors as heteroreceptors that regulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862). rug.nl

Studies using microdialysis have shown that local administration of H3 receptor agonists like (R)-alpha-methylhistamine can inhibit the release of acetylcholine in the rat cortex. rug.nl Similarly, H3 receptor activation has been shown to modulate dopamine release in the striatum. helsinki.fi While specific microdialysis data for this compound is not prevalent in the search results, its action as an H3 agonist suggests it would decrease the release of these neurotransmitters, albeit requiring higher concentrations than its more potent enantiomer.

Electrophysiological Recordings in Freely Moving Animals

Electrophysiological recordings in awake, behaving animals provide unparalleled insight into how neuronal activity in specific brain circuits correlates with physiological states and behaviors. This technique has been used to study the role of the histaminergic system in the sleep-wake cycle.

Recordings from the posterior hypothalamus of freely moving cats have identified "waking-selective" neurons, which are thought to be histaminergic. researchgate.net The activity of these neurons is decreased by the local application of H3 receptor agonists. researchgate.net This is consistent with the role of H3 autoreceptors in providing inhibitory feedback to histaminergic neurons. Although not explicitly tested with this compound in these studies, its agonist properties at the H3 receptor would predict a similar inhibitory effect on the firing of these wake-promoting neurons. Further research using this technique could help to fully characterize the in vivo electrophysiological effects of this compound on neuronal activity and its impact on arousal and other behaviors.

Behavioral Phenotyping in Response to H3 Receptor Modulation

This compound is instrumental in characterizing the behavioral consequences of H3 receptor activation. By administering this compound to animal models, researchers can observe changes in a range of behaviors, providing insights into the functions of the H3 receptor in the central nervous system.

Locomotor Activity: Activation of H3 receptors by agonists like (R)-alpha-methylhistamine has been shown to mitigate locomotor activity induced by dopamine D2 receptor agonists. nih.govnih.gov This suggests a modulatory role of the H3 receptor on dopamine-dependent behaviors. nih.govnih.gov Studies have demonstrated that H3 receptor activation can attenuate the locomotor-activating effects of D1 agonists. nih.gov

Sleep-Wake Cycles: The histaminergic system is crucial for maintaining wakefulness. ceu.esnih.gov H3 receptors, acting as autoreceptors, regulate histamine synthesis and release. ceu.esnih.gov Activation of H3 receptors in the tuberomammillary nucleus (TMN), the sole source of histamine in the brain, by agonists such as (R)-alpha-methylhistamine, can increase non-REM sleep and decrease wakefulness. nih.gov This effect is believed to be due to the inhibition of histamine release. nih.gov In cats, oral administration of (R)-alpha-methylhistamine has been shown to enhance NREM sleep. nih.govresearchgate.net

Cognitive Paradigms: The role of H3 receptors in cognition is complex. While H3 receptor antagonists are generally considered to have pro-cognitive effects, studies with agonists like (R)-alpha-methylhistamine have provided critical insights. nih.govfrontiersin.org For instance, systemic administration of (R)-alpha-methylhistamine can disrupt short-term memory performance in passive-avoidance paradigms. unifi.it This effect is associated with a reduction in acetylcholine release in the cortex and hippocampus, highlighting the interaction between the histaminergic and cholinergic systems in cognitive processes. nih.govunifi.it Conversely, some research has indicated that (R)-alpha-methylhistamine can improve spatial memory in the Morris water-maze task in rats. nih.govresearchgate.net

Anxiety- and Obsessive-Compulsive-Like Behaviors: this compound and its enantiomer are used to probe the involvement of H3 receptors in anxiety and obsessive-compulsive disorder (OCD). Studies have shown that H3 receptor agonists can have anxiolytic-like effects in certain animal models. nih.gov For example, (R)-alpha-methylhistamine has been found to reduce isolation-induced vocalizations in guinea pig pups and decrease freezing time in a conditioned fear stress test in rats. nih.gov These effects are often comparable to those of selective serotonin (B10506) reuptake inhibitors (SSRIs) rather than benzodiazepines. nih.gov Furthermore, the anxiolytic and antidepressant-like effects of H3 receptor antagonists can be reversed by pretreatment with (R)-alpha-methylhistamine, confirming the involvement of the H3 receptor. nih.govtandfonline.com In models of obsessive-compulsive-like behavior, such as the marble-burying test, the effects of H3 receptor antagonists can also be blocked by co-administration of (R)-alpha-methylhistamine. nih.govmdpi.commdpi.com Recent research has identified a common neural circuit involving the prelimbic prefrontal cortex and the nucleus accumbens core where H3 receptor activation can ameliorate both anxiety- and obsessive-compulsive-like behaviors. researchgate.netnih.gov

Interactive Table: Behavioral Effects of this compound and Related Compounds

| Behavioral Paradigm | Compound | Animal Model | Observed Effect | Citation |

|---|---|---|---|---|

| Locomotor Activity | (R)-alpha-Methylhistamine | Mouse | Mitigates D2R agonist-induced locomotor activity | nih.govnih.gov |

| Sleep-Wake Cycle | (R)-alpha-Methylhistamine | Rat, Cat | Increases NREM sleep, decreases wakefulness | nih.govresearchgate.netpnas.org |

| Cognitive Performance (Passive Avoidance) | (R)-alpha-Methylhistamine | Rat | Disrupts short-term memory | unifi.it |

| Cognitive Performance (Morris Water Maze) | (R)-alpha-Methylhistamine | Rat | Improves spatial memory | nih.govresearchgate.net |

| Anxiety (Conditioned Fear Stress) | (R)-alpha-Methylhistamine | Rat | Decreases freezing time (anxiolytic-like) | nih.gov |

| Obsessive-Compulsive-Like Behavior (Marble Burying) | (R)-alpha-Methylhistamine | Mouse | Blocks the effect of H3R antagonists | nih.govmdpi.com |

Imaging Techniques

Imaging techniques are crucial for visualizing the distribution and density of receptors in the brain. This compound and its radiolabeled counterpart have been pivotal in mapping H3 receptors.

Autoradiography: Autoradiography using radiolabeled ligands allows for the detailed mapping of receptor locations in brain sections. 3H-alpha-methylhistamine has been extensively used as a selective radioligand to map the distribution of H3 receptors in the rat brain. nih.govjst.go.jp These studies have revealed a heterogeneous distribution of H3 receptors, with high densities found in areas such as the cerebral cortex (particularly the anterior regions), nucleus accumbens, striatum, and olfactory tubercles. nih.govmdpi.com In the cerebral cortex, a rostrocaudal gradient is observed, with higher densities in the deeper layers. nih.gov The hippocampus, particularly the dentate gyrus, and various nuclei within the amygdala also show significant H3 receptor labeling. nih.gov This detailed mapping provides an anatomical basis for the diverse functional roles of the H3 receptor. nih.govjst.go.jp

PET/SPECT Ligands: While this compound itself is not a PET or SPECT ligand, its use in preclinical studies has been fundamental to validating the specificity of novel radioligands developed for in vivo imaging of H3 receptors with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging techniques allow for the non-invasive study of H3 receptor distribution and occupancy in the living brain, which is crucial for drug development and understanding disease states. The data obtained from autoradiography studies using compounds like 3H-alpha-methylhistamine guides the interpretation of PET and SPECT imaging results.

Interactive Table: H3 Receptor Distribution Imaged with 3H-alpha-Methylhistamine Autoradiography in Rat Brain

| Brain Region | H3 Receptor Density | Citation |

|---|---|---|

| Anterior Cerebral Cortex | High | nih.gov |

| Nucleus Accumbens | High | nih.gov |

| Striatum | High | nih.govmdpi.com |

| Olfactory Tubercles | High | nih.gov |

| Hippocampal Formation (Dentate Gyrus) | High | nih.gov |

| Amygdaloid Complex | High | nih.gov |

| Hypothalamus | Moderate | nih.govmdpi.com |

Optogenetic and Chemogenetic Approaches

The combination of pharmacology with optogenetics and chemogenetics offers powerful tools to dissect neural circuits with high precision.

Spatially and Temporally Controlled Receptor Activation

Optogenetics and chemogenetics allow for the control of specific neuronal populations with light or engineered ligands, respectively. While direct optogenetic or chemogenetic manipulation of the H3 receptor itself is not yet a standard technique, these methods are used to activate or inhibit specific neural pathways. The subsequent application of this compound can then be used to probe the role of H3 receptors within that defined and active circuit. For instance, researchers can optogenetically stimulate a specific projection, such as the one from the prelimbic prefrontal cortex to the nucleus accumbens, and then observe how H3 receptor activation with this compound modulates the behavioral output. nih.gov This allows for a much more precise understanding of where and when H3 receptors are exerting their effects, moving beyond what can be achieved with systemic drug administration alone.

Elucidating Specific Neural Circuitry

By combining these advanced techniques, the role of H3 receptors in specific neural circuits is being unraveled. For example, studies have used optogenetics to demonstrate that activation of histaminergic projections to the nucleus accumbens core can suppress glutamatergic synaptic transmission via the H3 receptor, leading to anxiolytic effects. nih.gov It was further shown that H3 receptors on glutamatergic terminals from the prelimbic cortex, but not other regions, are responsible for modulating both anxiety- and obsessive-compulsive-like behaviors. nih.gov Another study used fast-scan cyclic voltammetry combined with optogenetics to show that H3 receptor activation reduces dopamine release in the ventral striatum indirectly, by inhibiting the activity of cholinergic interneurons. researchgate.nethelsinki.fi These findings demonstrate the power of combining pharmacology with circuit-level techniques to elucidate the complex roles of receptors like H3 in brain function and behavior. researchgate.netnih.govmdpi.commdpi.com

Comparative Pharmacology and Structure Activity Relationship Sar Studies

Comparison of (S)-alpha-Methylhistamine with Other Histamine (B1213489) H3 Receptor Ligands

The pharmacological profile of this compound is best understood in the context of other compounds that interact with the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor that primarily functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine in the central nervous system. snmjournals.orgunifi.it It also acts as a heteroreceptor, controlling the release of other key neurotransmitters. unifi.it

Agonists and Antagonists of H3 Receptors

This compound is an agonist at the H3 receptor, meaning it binds to and activates the receptor. However, its potency is significantly lower than that of its stereoisomer, (R)-alpha-Methylhistamine, which is a potent and selective H3R agonist. tocris.comguidetopharmacology.org The development of selective agonists like (R)-alpha-Methylhistamine and antagonists such as thioperamide (B1682323) has been crucial for characterizing the physiological roles of the H3 receptor. unifi.it

Other notable H3 receptor agonists include histamine itself, Nα-methylhistamine, imetit (B1201578), and immepip (B124233). nih.govnih.gov Imetit and immepip are potent agonists that, like (R)-alpha-Methylhistamine, have been instrumental in studying H3R-mediated effects. tocris.comjpp.krakow.plnih.gov However, a key distinction is that many of these first-generation imidazole-containing agonists, including (R)-alpha-Methylhistamine, imetit, and immepip, also exhibit considerable affinity for the more recently discovered histamine H4 receptor (H4R). tocris.comfrontiersin.org

H3 receptor antagonists, such as clobenpropit, thioperamide, and iodophenpropit, block the effects of agonists. nih.govnih.gov These compounds have been used in research to reverse the effects of agonists like (R)-alpha-Methylhistamine, thereby confirming that the observed effects are indeed mediated by the H3 receptor. jpp.krakow.plnih.gov For instance, the inhibitory effects of (R)-alpha-Methylhistamine on gastric acid secretion can be antagonized by co-administration of thioperamide. frontiersin.org

The following table provides a comparative overview of the binding affinities (pKi) of various H3R ligands, including this compound.

| Compound | Type | pKi at human H3R |

| This compound | Agonist | 7.6 guidetopharmacology.org |

| (R)-alpha-Methylhistamine | Agonist | 8.8 (approx.) |

| Histamine | Endogenous Agonist | 8.2 nih.gov |

| Imetit | Agonist | 8.7 nih.gov |

| Immepip | Agonist | 8.5 |

| Clobenpropit | Antagonist/Inverse Agonist | 9.9 nih.gov |

| Thioperamide | Antagonist/Inverse Agonist | 8.7 nih.gov |

| Pitolisant | Antagonist/Inverse Agonist | 9.1 nih.gov |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and higher values indicate stronger binding affinity. The pKi for (R)-alpha-Methylhistamine is an approximate value derived from multiple sources indicating it is significantly more potent than the (S)-isomer.

Differential Effects of Stereoisomers and Analogues

The histamine H3 receptor exhibits a high degree of stereoselectivity, particularly for analogues with substitutions on the side chain. karger.comresearchgate.net This is most evident in the case of the α-methylhistamine isomers.

(R)-alpha-Methylhistamine is a potent H3 receptor agonist, approximately 15 to 100 times more potent than its (S)-enantiomer, this compound. tocris.comjpp.krakow.plnih.gov This significant difference in potency underscores the specific conformational requirements for optimal receptor activation. karger.comresearchgate.net The (R)-isomer's higher affinity is a key reason it is widely used as a standard selective H3 agonist in research. unifi.ittocris.com

Studies comparing the two isomers have demonstrated their differential effects in various physiological models. For example, in a study on ethanol-induced gastric lesions in rats, pretreatment with (R)-alpha-Methylhistamine offered significant protection, whereas this compound was almost completely devoid of this protective activity. jpp.krakow.plkarger.com This difference in effect is attributed to the stereoselective nature of the H3 receptors mediating this response. karger.comresearchgate.net

Analogues with other substitutions also reveal important structure-activity relationships. For instance, methylation at the Nα-position of histamine results in Nα-methylhistamine, another potent H3 agonist. nih.gov However, introducing methyl groups at both the α and β positions of the histamine side chain creates (±)-α,β-dimethylhistamine, which is a potent and highly selective H3R agonist with dramatically reduced affinity for the H4R. nih.gov This highlights how small structural modifications can significantly alter selectivity between different histamine receptor subtypes.

The table below summarizes the relative potencies of histamine analogues at the human H3 receptor.

| Compound | Relative Potency to Histamine at hH3R (%) | Key Feature |

| (R)-alpha-Methylhistamine | 611% nih.gov | High potency, standard agonist |

| This compound | 37% nih.gov | Low potency isomer |

| Nα-Methylhistamine | High | Potent agonist |

| (±)-α,β-Dimethylhistamine | 282% nih.gov | Potent and highly selective for H3R over H4R |

| 4-Methylhistamine | Very Low nih.gov | Selective H4R agonist |

Structure-Activity Relationships of this compound Derivatives

The study of this compound and its derivatives has been instrumental in elucidating the structural requirements for interaction with the H3 receptor.

Identification of Key Pharmacophoric Features for H3 Receptor Agonism

The essential pharmacophore for classical histamine H3 receptor agonists, derived from the structure of histamine itself, consists of two key features:

An Imidazole (B134444) Ring: This heterocyclic ring is a fundamental component. The nitrogen atoms within the ring are crucial for interaction with the receptor.

A Positively Charged Amino Group: This is typically a primary or secondary amine at the end of an ethyl side chain, which is protonated at physiological pH.

The interaction of this pharmacophore with the H3 receptor is thought to involve a key interaction between the protonated amine of the ligand and a negatively charged aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of the receptor. nih.gov Additionally, an glutamate (B1630785) residue (Glu5.46) in TM5 is believed to be critical for agonist-induced receptor activation. nih.govbiorxiv.org

The structure of this compound fits this model. The key difference from its more potent (R)-isomer lies in the stereochemistry of the α-methyl group. The specific spatial arrangement of the methyl group in the (S)-configuration leads to a less favorable interaction with the receptor's binding pocket compared to the (R)-configuration. nih.gov This results in a dramatic decrease in binding affinity and agonist potency. nih.gov

Studies on various histamine derivatives have further refined this understanding:

Methylation on the side chain: As seen with α-methylhistamine, methylation of the ethylamine (B1201723) side chain can drastically increase potency at the H3 receptor, with the activity residing almost entirely in the (R)-isomer. tocris.combeilstein-journals.org

Methylation on the imidazole ring: In contrast, methylation of the imidazole ring, as in 4-methylhistamine, leads to very low potency at the H3 receptor, although it increases affinity for the H2 and H4 receptors. nih.gov

Rational Design and Synthesis of Novel H3 Receptor Probes

The structural backbone of histamine and its potent analogues, like (R)-alpha-Methylhistamine, has served as a template for the rational design and synthesis of novel chemical probes to study the H3 receptor. researchgate.net These probes are essential for various applications, including radioligand binding assays and in vivo imaging.

One significant challenge with early agonists like (R)-alpha-Methylhistamine was their rapid metabolism and poor brain penetration, limiting their utility in vivo. uni-regensburg.de To overcome this, researchers have developed prodrugs. For example, azomethine prodrugs of (R)-alpha-Methylhistamine were synthesized, which are more stable and can better penetrate the brain, where they are converted to the active agonist. nih.gov

Furthermore, the need for highly selective radioligands for H3R research has driven synthetic efforts. Early radioligands like ³H-α-methylhistamine had limitations, including being full agonists which can cause receptor internalization, complicating binding studies. snmjournals.orgnih.gov This has led to the design of antagonist-based radioligands. For instance, scaffold-hopping strategies have been employed to design novel, non-imidazole H3R antagonists with improved physicochemical properties. cresset-group.com These new chemical entities, designed based on the known pharmacophore and receptor structure, can serve as leads for developing better research tools and potential therapeutics. researchgate.netcresset-group.com

Computational Modeling of this compound Interactions

In the absence of a crystal structure for the histamine H3 receptor, computational modeling techniques such as homology modeling and ligand docking have become invaluable tools for understanding ligand-receptor interactions. biorxiv.orgplos.orgnih.gov

Homology models of the H3R are typically built using the known crystal structures of other related G protein-coupled receptors, such as the β2-adrenergic receptor or the histamine H1 receptor, as templates. plos.org These models provide a three-dimensional framework of the receptor's binding site.

Docking studies using these models have been performed to predict the binding modes of various ligands, including this compound and its more potent stereoisomer. nih.gov These simulations have successfully rationalized the observed stereoselectivity. Computational models predict that the protonated amine of α-methylhistamine forms a critical ionic bond with the aspartic acid residue D114 (Asp3.32) in the binding pocket. nih.gov The imidazole ring is predicted to interact with other residues, such as an glutamic acid (Glu5.46) and a tyrosine (Tyr3.33). nih.gov

For this compound, the docking simulations reveal that the α-methyl group in the (S)-configuration results in an unfavorable interaction, or "bad contact," with the tyrosine residue Y115 (Tyr3.33). nih.gov This steric clash is not present with the (R)-isomer, explaining the dramatically lower binding affinity of the (S)-isomer. nih.gov The predicted binding energy is significantly less favorable for the (S)-isomer compared to the (R)-isomer, which is in excellent agreement with experimental binding data. nih.gov

These computational approaches not only help explain existing structure-activity relationship data but also guide the rational design of new, more potent, and selective H3 receptor ligands. cresset-group.complos.org By predicting how a novel compound might interact with the receptor model, researchers can prioritize the synthesis of molecules with the highest probability of success.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Computational studies utilizing molecular docking and molecular dynamics (MD) simulations have provided significant insights into the binding of this compound and its analogs to histamine receptors, particularly the H3 receptor (H3R). Due to the absence of an experimental crystal structure for the H3R, these studies have predominantly relied on homology models, often constructed using the crystal structure of rhodopsin or other related G protein-coupled receptors (GPCRs) as a template. researchgate.netplos.orgbiorxiv.org